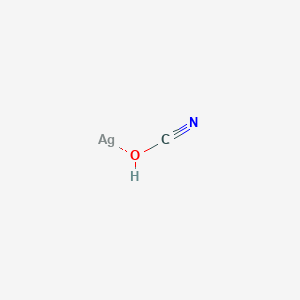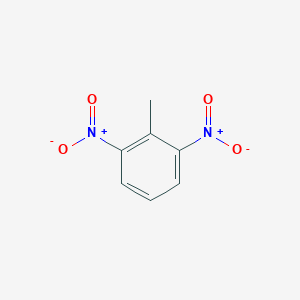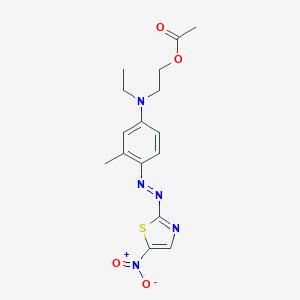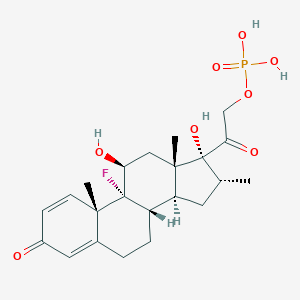
(1-Methyl-2-phenylethylamino)acetonitrile
概要
説明
(1-Methyl-2-phenylethylamino)acetonitrile is a chemical compound with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol1. It is a metabolite of mesocarb, a synthetic carbamate derivative used as a central nervous system stimulant1.
Synthesis Analysis
The synthesis of (1-Methyl-2-phenylethylamino)acetonitrile is not explicitly mentioned in the search results. However, acetonitrile, a related compound, can be used as an important intermediate in organic synthesis2. For instance, acetonitrile can be used as a solvent and the CN source to synthesize arylacrylonitriles2. Another method involves the amination of styrene oxide catalyzed by a bimetallic catalyst to produce phenylacetonitrile3.Molecular Structure Analysis
The molecular structure of (1-Methyl-2-phenylethylamino)acetonitrile consists of a nitrile group (-C≡N) and an amine group (-NH2) attached to a carbon chain. The exact structure could not be retrieved from the search results.Chemical Reactions Analysis
The specific chemical reactions involving (1-Methyl-2-phenylethylamino)acetonitrile are not detailed in the search results. However, nitriles, in general, can undergo a variety of reactions. For example, nitriles can be formed by an SN2 reaction between a bromide and sodium cyanide4. They can also be hydrolyzed to give carboxylic acids4.Physical And Chemical Properties Analysis
The specific physical and chemical properties of (1-Methyl-2-phenylethylamino)acetonitrile are not available in the search results. However, acetonitrile, a related compound, is a colorless liquid with an aromatic odor, a boiling point of 179°F, a molecular weight of 41.1, a freezing point/melting point of -49°F, and a vapor pressure of 73 mmHg5.科学的研究の応用
Catalyst Development and Organic Synthesis
(1-Methyl-2-phenylethylamino)acetonitrile and its derivatives are utilized in the development of catalysts for organic synthesis. For instance, potassium-modified La-Mg mixed oxide has been explored as an active and selective catalyst for mono-methylation of phenylacetonitrile with dimethyl carbonate, a reaction relevant for the preparation of non-steroidal anti-inflammatory drugs (Molleti & Yadav, 2017).
Polymerization and Material Science
The compound is also involved in polymerization processes. Studies have demonstrated its role in the transformation of primary amines to n-monoalkylhydroxylamines, a process significant in polymer chemistry (Tokuyama, Kuboyama, & Fukuyama, 2003). Furthermore, it's used in the living cationic ring-opening polymerization of 2-oxazolines, showing potential in the creation of polymers with specific properties (Wiesbrock et al., 2005).
Biochemical Studies
In biochemical research, acetonitrile-related compounds, like (1-Methyl-2-phenylethylamino)acetonitrile, are sometimes used to study enzyme activities. For example, the effect of acetonitrile on human liver microsomal cytochrome P450 2C9 activity has been investigated, providing insights into enzyme-substrate interactions (Tang, Shou, & Rodrigues, 2000).
Safety And Hazards
The safety and hazards associated with (1-Methyl-2-phenylethylamino)acetonitrile are not specified in the search results. However, acetonitrile, a related compound, is considered hazardous. It is highly flammable and causes serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled6.
将来の方向性
The future directions for the study or use of (1-Methyl-2-phenylethylamino)acetonitrile are not specified in the search results. However, aminoacetonitrile, a related compound, has been found in the interstellar medium, which has implications for the debate on whether glycine exists widely in the universe7.
特性
IUPAC Name |
2-(1-phenylpropan-2-ylamino)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-10(13-8-7-12)9-11-5-3-2-4-6-11/h2-6,10,13H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBBIHZNOKVWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-2-phenylethylamino)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)



![Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate](/img/structure/B127297.png)


